
Application Notes and Protocols for Cy3.5 NHS
Ester Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent labeling of primary

amines on biomolecules, such as proteins, peptides, and amine-modified nucleic acids.[1][2][3]

[4] The NHS ester functional group reacts with primary amines under mild basic conditions to

form a stable amide bond.[1] This labeling chemistry is a cornerstone for preparing

fluorescently-labeled proteins for a variety of applications, including fluorescence microscopy,

flow cytometry, and immunoassays.[1]

Cy3.5, a bright and photostable orange-red fluorescent dye, is an excellent choice for protein

labeling.[1] Its NHS ester derivative allows for a straightforward and efficient conjugation to

proteins. This document provides detailed protocols for labeling proteins with Cy3.5 NHS ester,

including reaction conditions, purification of the conjugate, and determination of the degree of

labeling.

Chemical and Spectroscopic Properties of Cy3.5
NHS Ester
A summary of the key chemical and spectroscopic properties of (E)-Cyanine 3.5 chloride NHS

ester is presented below. These properties are essential for designing experiments, selecting

appropriate instrumentation and filter sets, and quantifying the degree of labeling.[1]
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Property Value Reference

Appearance Dark purple solid [1]

Molecular Weight ~708 - 741.62 g/mol [1][5]

Excitation Maximum (λex) ~581-591 nm [1]

Emission Maximum (λem) ~596-604 nm [1]

Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ [1]

Solubility

Soluble in organic solvents

(DMF, DMSO), insoluble in

water

[1]

Storage
Store at -20°C in the dark,

desiccated
[1]

Experimental Protocols
Protocol 1: General Protein and Antibody Labeling with
Cy3.5 NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins and antibodies

with Cy3.5 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each

specific protein to achieve the desired degree of labeling (DOL).

Materials:

Protein or antibody of interest

Cy3.5 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][3]

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M phosphate

buffer, pH 8.3-8.5)[2][3][5]

Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]
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Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[2]

Procedure:

Prepare the Protein Solution:

Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[2]

[5] For optimal labeling efficiency, a concentration of 2-10 mg/mL is recommended.[8][9]

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will

compete with the labeling reaction.[2][3] If necessary, dialyze the protein against the

reaction buffer.[8][10]

Prepare the Dye Stock Solution:

Allow the vial of Cy3.5 NHS ester to warm to room temperature before opening to prevent

moisture condensation.[2]

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][11]

Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately

before use.[1][2]

Labeling Reaction:

Calculate the required volume of the Cy3.5 NHS ester stock solution. A typical starting

molar ratio of dye to protein is 8:1 to 15:1, but this should be optimized.[1][3][5]

While gently vortexing, add the calculated volume of the dye stock solution to the protein

solution.[2] The volume of the organic solvent should be kept to a minimum (<10% of the

total volume) to avoid protein precipitation.[1]

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected

from light.[2][5][12]

Purification of the Labeled Protein:

Immediately after incubation, purify the conjugate to remove unreacted dye and

byproducts.[6]
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Gel filtration is a common and effective method for separating the labeled protein from

smaller, unreacted dye molecules.[3][5][6]

Equilibrate the gel filtration column with the desired storage buffer (e.g., PBS, pH 7.4).[2]

Apply the reaction mixture to the column and elute with the storage buffer.[6] The labeled

protein will typically elute first.[1]

Determine the Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the

absorbance maximum of Cy3.5 (~591 nm).[1][13]

Calculate the DOL using the formula provided in the "Calculating the Degree of Labeling"

section below.

Diagram of the Experimental Workflow
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Caption: Experimental workflow for Cy3.5 NHS ester protein labeling.

Reaction Mechanism
The NHS ester of Cy3.5 reacts with primary amines (e.g., the epsilon-amino group of lysine

residues or the N-terminus of the protein) in a nucleophilic acyl substitution reaction. This

reaction forms a stable amide bond, covalently attaching the Cy3.5 dye to the protein, and

releases N-hydroxysuccinimide as a byproduct.[2] The reaction is pH-dependent, with optimal
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rates occurring between pH 8.3 and 8.5.[2][3][5] At lower pH, the amine is protonated and less

reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing

reaction.[2][3]

Diagram of the Chemical Reaction

Reactants
Products

Protein-NH₂

+
Cy3.5-NHS Ester

Protein-NH-CO-Cy3.5
(Stable Amide Bond)
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+

Click to download full resolution via product page

Caption: Reaction of Cy3.5 NHS ester with a primary amine on a protein.

Calculating the Degree of Labeling (DOL)
The degree of labeling (DOL), which represents the average number of dye molecules

conjugated to each protein molecule, can be determined spectrophotometrically.[13][14][15]

Procedure:

After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A₂₈₀) and

at the absorbance maximum of Cy3.5 (~591 nm, Aₘₐₓ).[1][13][16]

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280

nm.

Calculate the concentration of the Cy3.5 dye.

The DOL is the molar ratio of the dye to the protein.

Formula:
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The concentration of the protein can be calculated using the following equation:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

A₂₈₀ is the absorbance of the conjugate at 280 nm.

Aₘₐₓ is the absorbance of the conjugate at the λmax of Cy3.5 (~591 nm).

CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). The correction factor

for Cy3.5 is approximately 0.08.[10]

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

The concentration of the dye is calculated as:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

ε_dye is the molar extinction coefficient of Cy3.5 at its λmax (116,000 M⁻¹cm⁻¹).[1]

The Degree of Labeling (DOL) is then calculated as:

DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, the optimal DOL is typically between 2 and 10.[14]
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Problem Possible Cause
Suggested
Solution

Reference

Low Degree of

Labeling (DOL)

Low protein

concentration.

Increase protein

concentration to >2

mg/mL.

[1]

Presence of

competing amines in

the buffer.

Use an amine-free

buffer like sodium

bicarbonate, borate,

or phosphate.

[1][2][3]

Hydrolysis of NHS

ester.

Prepare the dye stock

solution immediately

before use. Ensure

anhydrous conditions

for the dye stock.

[1][2]

Incorrect pH of the

reaction buffer.

Ensure the pH of the

reaction buffer is

between 8.3 and 8.5.

[2][3][5]

Precipitation of

Protein

High concentration of

organic solvent.

Keep the volume of

DMSO or DMF added

to the protein solution

to a minimum (<10%

of the total volume).

[1]

High Background

Fluorescence

Incomplete removal of

unreacted dye.

Ensure thorough

purification of the

conjugate by gel

filtration or dialysis.

[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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